Product packaging for 5-Amino-2-ethyl-4-fluorophenol(Cat. No.:CAS No. 139443-59-7)

5-Amino-2-ethyl-4-fluorophenol

Cat. No.: B158139
CAS No.: 139443-59-7
M. Wt: 155.17 g/mol
InChI Key: DABRFPXPBWAMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-ethyl-4-fluorophenol is a specialized fluorinated phenolic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery research. This chemical scaffold is of significant interest in the design and synthesis of novel bioactive molecules, particularly due to the combined presence of an amino group, a phenolic hydroxyl group, and an ethyl substituent on a fluorinated aromatic ring. The fluorine atom can enhance a compound's metabolic stability, membrane permeability, and binding affinity, while the amino and phenolic groups offer handles for further chemical derivatization, making it a valuable building block for constructing more complex structures . Compounds featuring fluorophenol cores are frequently explored in the development of kinase inhibitors, which are a prominent class of therapeutics in oncology and neurodegenerative diseases . Researchers utilize such intermediates to create focused libraries of polyaromatic heterocycles for high-throughput screening against specific biological targets. The structural features of this compound suggest potential application in synthesizing tricyclic heterocyclic systems, which are common pharmacophores in many ATP-competitive kinase inhibitors . As a key intermediate, it provides researchers with a critical starting point for probing structure-activity relationships and optimizing the potency and selectivity of potential drug candidates. This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B158139 5-Amino-2-ethyl-4-fluorophenol CAS No. 139443-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139443-59-7

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-amino-2-ethyl-4-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2,10H2,1H3

InChI Key

DABRFPXPBWAMMU-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1O)N)F

Canonical SMILES

CCC1=CC(=C(C=C1O)N)F

Synonyms

Phenol, 5-amino-2-ethyl-4-fluoro- (9CI)

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Ethyl 4 Fluorophenol

Retrosynthetic Analysis and Key Disconnections for Chemical Synthesis

Retrosynthetic analysis of 5-Amino-2-ethyl-4-fluorophenol identifies several plausible disconnections, which form the basis for designing synthetic routes. The primary functional groups—hydroxyl, amino, ethyl, and fluoro—offer multiple points for strategic bond cleavage in a hypothetical reverse synthesis. A logical approach involves disconnecting the amino and ethyl groups, as these can often be introduced through well-established electrophilic aromatic substitution reactions or modifications of existing functional groups.

A primary disconnection strategy would involve the C-N bond of the amino group, suggesting a nitro group as its synthetic precursor. This is a common and effective strategy, as the nitro group can be introduced via electrophilic nitration and subsequently reduced to the desired amine. Further disconnection of the C-C bond of the ethyl group points towards a Friedel-Crafts type reaction, either acylation followed by reduction or direct alkylation.

This leads to a simplified aromatic core, such as 4-fluorophenol, as a potential starting material. The sequence of introducing these groups is critical to ensure the correct regiochemical outcome due to the directing effects of the substituents on the aromatic ring.

Forward Synthesis Strategies and Optimization of Reaction Conditions

The forward synthesis of this compound can be approached through several routes, each with its own set of challenges and optimization parameters. The choice of starting material and the sequence of reactions are paramount in achieving the desired substitution pattern.

Regioselective Functionalization Approaches

The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents on the phenol (B47542) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating group but is also ortho-, para-directing. The ethyl group is a weakly activating, ortho-, para-director.

A plausible synthetic sequence could commence with 3-fluorophenol. Ethylation via a Friedel-Crafts alkylation or acylation-reduction sequence would be directed to the positions ortho and para to the hydroxyl group. The introduction of the ethyl group at the 6-position (to ultimately become the 2-position in the final product after subsequent substitutions) would be a key step. Subsequent nitration would then be directed by the combined effects of the hydroxyl, fluoro, and ethyl groups.

Reaction Step Reagents and Conditions Key Considerations for Regioselectivity
EthylationEthyl halide, Lewis Acid (e.g., AlCl₃) or Acyl chloride, Lewis Acid followed by reduction (e.g., Zn(Hg), HCl)The hydroxyl group is the dominant directing group, favoring substitution at the ortho and para positions. Steric hindrance may influence the ratio of ortho to para products.
NitrationHNO₃, H₂SO₄The positions for nitration are determined by the cumulative directing effects of the hydroxyl, fluoro, and ethyl groups. The most activated and sterically accessible position will be favored.
ReductionH₂, Pd/C or Sn, HClThis step is generally not regioselective as it involves the conversion of the nitro group to an amino group without altering the substitution pattern on the ring.

Fluorination Methodologies in Phenolic Systems

Introducing a fluorine atom onto a phenolic ring can be achieved through various methods. If the synthesis does not start with a pre-fluorinated precursor, direct fluorination is an option, though it can be challenging due to the high reactivity of elemental fluorine. More controlled methods are often preferred.

One common strategy is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. This would entail beginning with an appropriately substituted aminophenol, converting the amino group to a fluoro group.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), offer a more direct approach to introducing fluorine onto an activated aromatic ring. The choice of fluorinating agent and reaction conditions is crucial for controlling regioselectivity and preventing side reactions.

Introduction of Amino and Ethyl Moieties

The introduction of the amino and ethyl groups is typically achieved through electrophilic aromatic substitution. As previously mentioned, the amino group is most commonly introduced in the form of a nitro group, which is then reduced in a subsequent step. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired reductions.

The ethyl group can be introduced via Friedel-Crafts alkylation using an ethyl halide and a Lewis acid catalyst. However, this reaction is prone to polyalkylation and rearrangement. A more controlled method is Friedel-Crafts acylation with an acyl halide or anhydride (B1165640), which forms a ketone that can then be reduced to the ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Advanced Approaches for Yield Enhancement and Reaction Efficiency

For instance, in Friedel-Crafts reactions, the use of solid acid catalysts can offer advantages in terms of reusability and reduced waste compared to traditional Lewis acids. In the nitration step, the use of milder nitrating agents or alternative reaction media can enhance selectivity and safety.

Continuous flow chemistry presents another advanced approach. By performing reactions in a microreactor, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. This involves several key considerations:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution reactions where possible.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using supercritical fluids or aqueous solvent systems can reduce the reliance on volatile organic compounds.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts can play a significant role in lowering the activation energy of reactions.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, can offer high selectivity under mild conditions.

Green Chemistry Principle Application in the Synthesis of this compound
PreventionDesigning the synthetic route to minimize waste generation from the outset.
Atom EconomyChoosing reaction pathways that maximize the incorporation of starting material atoms into the final product.
Less Hazardous Chemical SynthesesUtilizing less toxic reagents and intermediates.
Designing Safer ChemicalsWhile the target molecule is fixed, ensuring byproducts are non-toxic.
Safer Solvents and AuxiliariesEmploying water, ionic liquids, or supercritical fluids as reaction media.
Design for Energy EfficiencyUsing catalysis to lower reaction temperatures and pressures.
Use of Renewable FeedstocksStarting from bio-based precursors if possible.
Reduce DerivativesMinimizing the use of protecting groups to reduce the number of synthetic steps.
CatalysisUtilizing highly efficient and recyclable catalysts for key transformations.
Design for DegradationConsidering the environmental fate of the product and byproducts.
Real-time analysis for Pollution PreventionImplementing in-process monitoring to control and minimize byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of explosions, fires, and releases.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Chemical Transformations Involving 5 Amino 2 Ethyl 4 Fluorophenol

Electrophilic Aromatic Substitution Reactions of the Fluorophenol Moiety

The phenol (B47542) ring in 5-Amino-2-ethyl-4-fluorophenol is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the hydroxyl (-OH) and amino (-NH2) groups. masterorganicchemistry.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The ethyl group (-CH2CH3) also contributes to this activation through a positive inductive effect. umd.edu Conversely, the fluorine atom, being highly electronegative, exerts a deactivating inductive effect (-I), but this is generally outweighed by the activating effects of the other substituents. mdpi.com

The directing effects of the substituents determine the regioselectivity of EAS reactions. The hydroxyl, amino, and ethyl groups are all ortho, para-directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the positions are influenced by the combined directing effects of all substituents. The strongest activating group typically governs the position of substitution. masterorganicchemistry.com In this molecule, the amino and hydroxyl groups are the most powerful activators.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comscribd.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the positions most susceptible to electrophilic attack would be those most activated by the synergistic effects of the electron-donating groups and least sterically hindered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO2+Substitution at C6The position is ortho to the strongly activating amino group and para to the hydroxyl group, overcoming steric hindrance from the adjacent ethyl group.
BrominationBr+Substitution at C6Similar to nitration, the powerful directing effects of the amino and hydroxyl groups favor this position.
SulfonationSO3Substitution at C6The reaction is often reversible, and the product distribution can be influenced by thermodynamic control.

Nucleophilic Reactivity of the Amino and Hydroxyl Groups

The amino (-NH2) and hydroxyl (-OH) groups of this compound are nucleophilic due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These groups can readily participate in reactions with electrophiles.

The amino group can undergo reactions such as alkylation, acylation, and diazotization. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would form an amide. This reaction is often used to protect the amino group during other transformations. researchgate.net

The hydroxyl group, being phenolic, is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group and can participate in Williamson ether synthesis or esterification reactions. The reactivity of the hydroxyl group is influenced by the electronic effects of the other substituents on the ring.

In some instances, nucleophilic aromatic substitution can occur, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.org However, in the case of this compound, the ring is electron-rich, making nucleophilic aromatic substitution less favorable unless a very strong nucleophile is used under harsh conditions.

Table 2: Examples of Nucleophilic Reactions at the Amino and Hydroxyl Groups
Functional GroupReaction TypeReagentProduct Type
Amino (-NH2)AcylationAcetyl chlorideAmide
Amino (-NH2)AlkylationMethyl iodideSecondary or tertiary amine
Hydroxyl (-OH)Etherification (Williamson)Base, then alkyl halideEther
Hydroxyl (-OH)EsterificationAcyl chloride or anhydrideEster

Redox Chemistry and Electron Transfer Processes

Phenols and anilines are susceptible to oxidation. The electron-donating hydroxyl and amino groups make this compound relatively easy to oxidize. The oxidation can proceed through a one-electron transfer process to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The presence of multiple activating groups can lower the oxidation potential of the molecule.

The oxidation products can be complex, and their nature depends on the oxidizing agent and the reaction conditions. For example, strong oxidizing agents can lead to the formation of quinone-like structures. The redox potential of this compound would be influenced by the electronic contributions of all its substituents. The fluorine atom, being electron-withdrawing, might slightly increase the oxidation potential compared to a non-fluorinated analogue.

Photoredox catalysis represents a modern approach to initiate electron transfer processes under mild conditions using visible light. acs.org Such methods could potentially be applied to induce specific redox transformations in this compound.

Derivatization Studies for Structure-Reactivity and Structure-Property Correlations

Derivatization of this compound by modifying its amino and hydroxyl groups can provide valuable insights into structure-reactivity and structure-property relationships. By systematically altering these functional groups, it is possible to modulate the electronic and steric properties of the molecule and observe the effects on its chemical reactivity and physical properties.

For instance, converting the amino group to an amide would decrease its activating effect on the aromatic ring due to the electron-withdrawing nature of the carbonyl group. This would, in turn, affect the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. Similarly, converting the hydroxyl group to an ether would alter its hydrogen-bonding capabilities and nucleophilicity.

Such derivatization studies are crucial for fine-tuning the properties of the molecule for specific applications. researchgate.net The analysis of these derivatives can be carried out using various spectroscopic and chromatographic techniques. purdue.edu

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive understanding of the chemical transformations of this compound requires the study of the kinetics and thermodynamics of its reactions. univ.kiev.ua Kinetic studies provide information about the rates of reactions and the factors that influence them, such as concentration, temperature, and catalysts. researchgate.net This allows for the determination of the reaction mechanism and the identification of the rate-determining step.

Thermodynamic analysis, on the other hand, provides information about the energy changes that occur during a reaction and the position of equilibrium. mdpi.comnist.gov By determining the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for a reaction, it is possible to predict its spontaneity and the extent to which it will proceed.

For electrophilic aromatic substitution reactions, the stability of the arenium ion intermediate plays a crucial role in determining the reaction rate. The electron-donating groups in this compound stabilize this intermediate, thereby increasing the reaction rate. umd.edu The relative energies of the different possible intermediates can be calculated to predict the major product, which corresponds to the pathway with the lowest activation energy.

Table 3: Hypothetical Thermodynamic Parameters for a Reaction of this compound
Reaction PathwayΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° at 298 K (kJ/mol)Kinetic/Thermodynamic Favorability
Pathway A (e.g., desired product)-80-50-65.1Thermodynamically favorable
Pathway B (e.g., side product)-60-40-48.08Less favorable than Pathway A

Advanced Spectroscopic Elucidation and Structural Characterization of 5 Amino 2 Ethyl 4 Fluorophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-invasive method that provides extensive details regarding the molecular structure, dynamics, and the chemical environment of atoms within a molecule. For a molecule such as 5-Amino-2-ethyl-4-fluorophenol, which possesses a variety of proton and carbon environments, NMR is indispensable for unambiguous structural confirmation. The use of this compound in applications such as oxidative hair dyes necessitates a thorough understanding of its structure. google.com

A combination of one-dimensional and two-dimensional NMR experiments is necessary to definitively assign the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum offers initial insights into the various proton types and their adjacent environments. The aromatic region would display separate signals for the two aromatic protons, with their splitting patterns indicating their coupling to each other and to the fluorine atom. The ethyl group would present a distinct quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups might appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. The spectrum will display signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a significant one-bond C-F coupling constant. Signals for the carbons of the ethyl group will also be present.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons. In the case of this compound, a COSY spectrum would reveal a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also demonstrate a correlation between the two aromatic protons, which aids in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons and carbon atoms that are directly bonded. This is crucial for assigning carbon signals based on previously assigned proton signals. For example, the proton signal of the methyl group will show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for assembling the complete molecular structure. For instance, the methylene protons of the ethyl group are expected to show correlations to the aromatic carbon at position 2, as well as to the methyl carbon. The aromatic protons would display correlations to adjacent aromatic carbons, further confirming their positions relative to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H 6.5 - 7.5 m 110 - 160
-OH 8.5 - 9.5 br s -
-NH₂ 4.0 - 5.0 br s -
-CH₂- 2.4 - 2.7 q 20 - 30

Note: The data in this table is predictive and based on typical chemical shifts for analogous structures. Actual experimental values may vary.

NMR spectroscopy, especially through the analysis of the nuclear Overhauser effect (NOE), can offer information on the spatial proximity of atoms, and consequently, the molecule's preferred conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can uncover through-space interactions between protons. For this compound, NOE correlations might be seen between the protons of the ethyl group and the aromatic proton at position 3, yielding information about the rotational preference of the ethyl group in relation to the aromatic ring. Similarly, NOEs between the -NH₂ or -OH protons and nearby aromatic or ethyl protons could help to define their orientation. The rotational barrier of the ethyl group and the orientation of the amino and hydroxyl groups can be affected by steric hindrance and intramolecular hydrogen bonding, which can be examined through variable temperature NMR studies.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy investigates the vibrational modes of a molecule, providing a distinct fingerprint that is sensitive to its functional groups and bonding interactions.

FTIR and Raman spectroscopy are complementary methods that offer detailed information about the various functional groups in this compound.

-OH and -NH₂ Stretching: The O-H and N-H stretching vibrations are typically observed in the high-frequency area of the IR spectrum (around 3200-3600 cm⁻¹). The precise position and shape of these bands can reveal the degree of hydrogen bonding. A sharp band around 3600 cm⁻¹ is indicative of a free, non-hydrogen-bonded -OH group, whereas a broad band at lower wavenumbers suggests intermolecular or intramolecular hydrogen bonding. The -NH₂ group will also show two bands in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are located just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in a series of bands in the 1450-1650 cm⁻¹ region. The substitution pattern on the ring affects the exact positions and intensities of these bands.

C-F Stretching: The C-F stretching vibration is anticipated to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-N and C-O Stretching: The C-N and C-O stretching vibrations also emerge in the fingerprint region (around 1200-1300 cm⁻¹) and can be coupled with other vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical FTIR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
N-H Stretch 3300-3500 (two bands) Moderate
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2970 Strong
Aromatic C=C Stretch 1450-1650 Strong
C-F Stretch 1000-1400 Weak
C-N Stretch 1250-1350 Moderate

By comparing the vibrational spectra of this compound in different phases (e.g., solid, liquid, and in various solvents), the nature and extent of intermolecular interactions can be examined.

Solid-State vs. Solution: In the solid state, molecules are held in a fixed lattice, often with strong intermolecular hydrogen bonds. This usually results in broader and red-shifted O-H and N-H stretching bands in the IR spectrum when compared to a dilute solution in a non-polar solvent where these interactions are minimized.

Solvent Effects: By systematically altering the solvent's polarity and hydrogen-bonding capability, the specific interactions between the solute and solvent molecules can be explored. For instance, in a hydrogen-bond-accepting solvent like DMSO, the -OH and -NH₂ protons of this compound will act as hydrogen bond donors, causing significant shifts in their stretching frequencies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical tool for accurately determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide additional structural confirmation. The synthesis of this compound can be achieved through the hydrogenation of 4-fluoro-5-nitro-2-alkylphenols. google.com

Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This enables the calculation of the elemental formula of this compound, confirming its atomic composition. For C₈H₁₀FNO, the theoretical exact mass can be calculated and compared with the experimentally measured value.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be prompted to fragment into smaller, characteristic ions. The analysis of these fragment ions offers a blueprint of the molecule's structure. For this compound, common fragmentation pathways could include the loss of the ethyl group (-CH₂CH₃), the loss of a methyl radical (-CH₃) from the ethyl group, the loss of carbon monoxide (-CO) from the phenolic ring, and the cleavage of the C-N or C-O bonds.

The fragmentation pattern acts as a molecular fingerprint that can be used to confirm the identity of the compound and differentiate it from its isomers.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₁₀FNO)

Ion Formula Predicted Exact Mass (m/z)
[M]⁺ C₈H₁₀FNO⁺ 155.0746
[M - CH₃]⁺ C₇H₇FNO⁺ 140.0512
[M - C₂H₅]⁺ C₆H₅FNO⁺ 126.0355

Note: The observed fragments and their relative abundances are determined experimentally.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Ethyl 4 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

There are no specific studies on the electronic structure and energetics of 5-Amino-2-ethyl-4-fluorophenol. While Density Functional Theory (DFT) is a common method to study such properties in substituted phenols acs.orgacs.orgresearchgate.net, the specific reactivity indices and Fukui functions for this compound have not been calculated or published. Similarly, Molecular Electrostatic Potential (MEP) surface analyses, which are valuable for predicting intermolecular interactions, have not been performed for this molecule.

Prediction of Spectroscopic Parameters

The prediction and experimental validation of spectroscopic parameters for this compound are not available in the current body of scientific literature. Theoretical NMR chemical shift predictions, often carried out using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework tandfonline.comresearchgate.net, have not been reported for this compound. Likewise, there are no published studies on its theoretical vibrational frequencies and their assignment to experimental infrared (IR) or Raman spectra researchgate.netnih.govlongdom.org.

Reaction Mechanism Modeling and Transition State Characterization

No information is available regarding the computational modeling of reaction mechanisms involving this compound. Consequently, there are no published characterizations of its transition states in any chemical transformation.

Energy Profiles and Activation Barriers for Key Transformations

One of the primary applications of computational chemistry is to map out the energy landscapes of chemical reactions. This involves calculating the energy of reactants, products, transition states, and intermediates to construct a reaction energy profile. The highest point on this profile represents the activation barrier, a critical parameter that governs the reaction rate. For a molecule like this compound, several key transformations could be investigated using these methods.

Reaction Mechanism Studies:

Key transformations for a substituted aminophenol often involve reactions at the amino (-NH₂) and hydroxyl (-OH) groups, or electrophilic substitution on the aromatic ring. For instance, a common reaction is acylation, similar to the synthesis of acetaminophen (B1664979) from p-aminophenol, where an acyl group is added to the amino group. researchgate.net A theoretical study of such a reaction for this compound would involve calculating the energies of the reactants (the phenol (B47542) and an acylating agent like acetic anhydride), the transition state for the nucleophilic attack of the nitrogen atom on the carbonyl carbon, and the final acylated product. researchgate.net

Similarly, the oxidation of aminophenols to quinoneimines is a fundamental electrochemical process that can be modeled. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to compute the standard electrode potentials and the free energies of the species involved. researchgate.net These calculations provide insight into the feasibility and energetics of the oxidation process.

Hypothetical Activation Barriers:

The activation barriers for these transformations are influenced by the electronic effects of the substituents on the phenol ring (the ethyl, fluorine, amino, and hydroxyl groups). The electron-donating amino group and the electron-withdrawing fluorine atom would have competing effects on the reactivity of the aromatic ring and the functional groups. DFT calculations can precisely quantify these effects.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on a key transformation, such as N-acetylation. The values are for illustrative purposes and are based on typical energy ranges for such reactions.

Transformation StepRelative Energy (kcal/mol)Description
Reactants0.0This compound + Acetic Anhydride (B1165640)
Transition State (TS)+15.2Nucleophilic attack of amine on carbonyl
Intermediate-5.8Tetrahedral intermediate formation
Products-12.5N-acylated product + Acetic Acid
Activation Barrier (ΔG‡) 15.2 Energy required to initiate the reaction
Reaction Energy (ΔG_rxn) -12.5 Overall thermodynamic favorability

This table is illustrative and does not represent experimental data.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While small molecules like this compound may seem structurally simple, the rotation around single bonds (e.g., the C-C bond of the ethyl group and the C-O and C-N bonds) allows for multiple conformations. Furthermore, its behavior can be significantly altered by its environment, particularly the solvent. Molecular dynamics (MD) simulations are the ideal tool for exploring these aspects.

Conformational Space Exploration:

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility. mdpi.com For this compound, a key area of interest would be the orientation of the ethyl group relative to the plane of the benzene (B151609) ring and the rotation of the O-H and N-H bonds. These conformations can influence the molecule's ability to interact with other molecules, such as biological receptors or catalysts. By running simulations for nanoseconds or longer, it is possible to sample the various accessible conformations and determine their relative populations and the energy barriers between them. mdpi.com Studies on similar flexible molecules have shown that even simple molecules can exist in an equilibrium of multiple conformational states, with the solvent playing a key role in their relative stability. mdpi.comchemrxiv.org

Solvent Effects:

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (the lone pairs on O, N, and F) in this compound suggests that its interactions with solvent molecules will be significant. MD simulations explicitly model solvent molecules (e.g., water, methanol (B129727), or acetonitrile), allowing for a detailed analysis of the solvation shell around the molecule. acs.orgnih.gov

Key insights from such simulations include:

Hydrogen Bonding: Quantifying the number and lifetime of hydrogen bonds between the solute and solvent molecules. acs.org

Rotational Dynamics: Calculating how the solvent affects the rotational diffusion of the molecule. For example, rotational times are expected to be slower in a hydrogen-bonding solvent like methanol compared to a non-hydrogen-bonding one like acetonitrile. acs.org

Solvation Free Energy: Determining the energy change when the molecule is transferred from a vacuum to a solvent, which is crucial for understanding its solubility and partitioning behavior.

A hypothetical data table summarizing results from an MD simulation in different solvents is presented below.

SolventRotational Diffusion Time (ps)Average H-Bonds (Solute-Solvent)
Water9.54.2
Methanol8.23.5
Acetonitrile6.11.3
Chloroform5.80.4

This table is illustrative and does not represent experimental data. It demonstrates how solvent polarity and hydrogen bonding capacity would be expected to influence molecular dynamics.

By combining DFT and MD simulations, a comprehensive theoretical profile of this compound can be constructed, offering valuable predictions of its chemical reactivity, conformational preferences, and behavior in solution, thereby guiding future experimental work.

Applications of 5 Amino 2 Ethyl 4 Fluorophenol in Non Biomedical Chemical Research and Materials Science

Role as a Synthetic Precursor for Complex Organic Molecules

The reactivity of its functional groups allows 5-Amino-2-ethyl-4-fluorophenol to be a foundational element in the construction of more intricate molecular architectures. The amino and hydroxyl moieties provide reactive sites for a variety of organic transformations, enabling the synthesis of diverse and complex compounds.

The bifunctional nature of this compound, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes it an ideal starting material for the synthesis of various heterocyclic systems. These functional groups can react with appropriate reagents to form rings containing nitrogen and oxygen. For instance, reactions analogous to those used for other aminophenols could be employed. The amino group can participate in condensation reactions with dicarbonyl compounds to form nitrogen-containing heterocycles. Research on similar fluorinated phenols has demonstrated their use in creating complex heterocyclic structures, such as thiazolo[5,4-f]quinazolines, which are built from polyfunctionalized benzothiazoles. nih.gov The synthesis of N-(o-fluorophenoxyacetyl)thioureas and their subsequent oxidative cyclization to form thiadiazolo[2,3-a]pyrimidine derivatives showcases a pathway where fluorophenols are key intermediates. semanticscholar.org This suggests that this compound could similarly be utilized to produce novel fused heterocyclic compounds with potential applications in materials science.

The development of advanced polyaromatic and macrocyclic systems often relies on building blocks that can undergo controlled coupling and cyclization reactions. researchgate.net The functional groups on this compound allow it to be incorporated into larger, complex structures. For example, the amino group can be used in Buchwald-Hartwig coupling reactions to link aromatic rings, a common strategy in the synthesis of macrocycles. acs.org The synthesis of mechanically interlocked molecules (MIMs) like rotaxanes and catenanes also benefits from precursors containing nitrogen, sulfur, and oxygen, as these elements enhance electronic properties and selective binding capabilities. chemrevlett.com While direct synthesis from this compound is not documented, its structural motifs are present in precursors for such advanced systems, highlighting its potential as a valuable synthetic intermediate in this area of research.

Monomer or Building Block in Polymer Chemistry Research

In polymer science, monomers containing multiple functional groups are crucial for creating polymers with specialized properties. This compound's structure is well-suited for its use as a monomer or a functional building block in polymer synthesis.

The incorporation of this compound into a polymer backbone can lead to materials with highly tunable properties. researchgate.net The amino and hydroxyl groups enable its participation in step-growth polymerization to form polymers such as polyamides, polyimides, or polyesters. tandfonline.com The presence of a fluorine atom can significantly enhance thermal stability, chemical resistance, and modify the dielectric properties of the resulting polymer. acs.org Furthermore, the ethyl group can improve solubility in organic solvents and influence the packing of polymer chains, affecting the material's mechanical properties. Research on other functional monomers shows that introducing specific side groups allows for the fine-tuning of polymer characteristics, such as creating materials with low dielectric constants or high thermal conductivity. researchgate.net Similarly, this compound could be used to synthesize novel poly(ether ether imide)s or other high-performance polymers with a unique balance of physical and thermal properties. researchgate.net

Post-polymerization functionalization is a key strategy for tailoring the properties of polymers for specific applications. nih.gov If this compound is used as a comonomer, its reactive sites can be preserved for subsequent chemical modification. The amino or hydroxyl groups on the polymer backbone can be targeted for "click" chemistry reactions, such as thiol-epoxide coupling, to attach other functional molecules, fluorescent labels, or even peptides. rsc.orgresearchgate.net This approach allows for the creation of functional materials, such as polymer-supported catalysts or single-chain polymer nanoparticles (SCNPs) that can mimic the complex functions of proteins. rsc.orgresearchgate.net The ability to graft specific side chains onto a polymer backbone derived from this monomer opens up possibilities for creating materials for catalysis, sensing, or advanced coatings. researchgate.net

Research into Its Use as an Analytical Reagent or Ligand in Coordination Chemistry

The structure of this compound contains both nitrogen and oxygen atoms, which are excellent donors for coordinating with metal ions. This makes the compound a candidate for use as a ligand in coordination chemistry.

The formation of Schiff base ligands through the condensation of an aminophenol with an aldehyde is a common route to creating versatile multidentate ligands. dergipark.org.tr For example, a Schiff base ligand synthesized from o-aminophenol and 5-fluorosalicylaldehyde has been shown to form stable complexes with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). dergipark.org.tr These complexes often exhibit interesting geometries, such as tetrahedral or square planar, and possess unique electronic and magnetic properties. dergipark.org.tr By analogy, this compound could be reacted with various aldehydes to synthesize a range of Schiff base ligands. The resulting metal complexes could be investigated for their catalytic activity, potential as antioxidant compounds, or as building blocks for metal-organic frameworks (MOFs). nih.gov The specific substituents (ethyl and fluoro) on the phenol (B47542) ring would modulate the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting coordination compounds.

Exploration in Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The assembly of these molecules is guided by non-covalent intermolecular forces. The functional groups present in this compound—the hydroxyl (-OH), amino (-NH2), and fluoro (-F) groups—are all capable of participating in hydrogen bonding, a key interaction in directing self-assembly.

The self-assembly of this compound could be explored in various solvents to understand how the polarity of the medium affects the competition between inter- and intramolecular hydrogen bonding, leading to different supramolecular architectures. For instance, in non-polar solvents, strong intermolecular O-H···N and N-H···O hydrogen bonds might dominate, leading to the formation of one-dimensional tapes or two-dimensional sheets. In contrast, in more polar solvents, the intramolecular O-H···F interaction might become more significant, favoring the formation of discrete, less extended structures.

A hypothetical exploration of the self-assembly behavior of this compound could involve the systematic variation of conditions to target specific supramolecular structures with potential applications in materials science, such as in the design of porous materials or liquid crystals.

Table 1: Potential Supramolecular Interactions and Resulting Architectures of this compound

Interacting GroupsType of InteractionPotential Supramolecular ArchitectureInfluencing Factors
Amino (-NH₂) and Hydroxyl (-OH)Intermolecular Hydrogen Bonding (O-H···N, N-H···O)1D Chains, 2D Sheets, Tetrameric LoopsSolvent Polarity, Temperature
Hydroxyl (-OH) and Fluoro (-F)Intramolecular Hydrogen Bonding (O-H···F)Conformationally Restricted MonomersSolvent Polarity, pH
Phenyl Ringsπ-π StackingStacked Columnar or Herringbone StructuresTemperature, Presence of Intercalating Molecules
Ethyl (-C₂H₅) Groupsvan der Waals Forces, Steric HindranceModulated Packing Density, Formation of Interstitial VoidsTemperature, Pressure

Investigation in Catalytic Systems as a Ligand or Co-catalyst in Organic Reactions

The amino and hydroxyl groups of this compound make it a promising candidate for investigation as a ligand in transition metal catalysis. These groups can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the electron-withdrawing fluorine atom and the electron-donating ethyl group. Such aminophenol-based ligands have been shown to be effective in a variety of catalytic reactions. derpharmachemica.comderpharmachemica.com

One area of exploration is the use of this compound as a ligand for palladium in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The coordination of the aminophenol to the palladium center could influence the catalytic activity and selectivity of these reactions. Furthermore, some aminophenol ligands are known to be "redox non-innocent," meaning they can actively participate in the catalytic cycle by being oxidized or reduced, which can open up novel reaction pathways. derpharmachemica.com

Another potential application is in copper-catalyzed reactions. Copper complexes with aminophenol ligands have been investigated for their catalytic activity in oxidation and arylation reactions. nih.gov The specific substitution pattern of this compound could lead to unique catalytic properties in such systems.

Beyond its role as a primary ligand, this compound could also be investigated as a co-catalyst. Phenols are known to act as proton shuttles or to activate substrates in certain organic reactions. chinesechemsoc.org The acidic proton of the hydroxyl group in this compound could play a similar role, potentially enhancing the rate and selectivity of various acid- or base-catalyzed transformations. Chiral versions of aminophenol ligands have also shown significant promise in asymmetric synthesis. google.com

Detailed kinetic studies and computational modeling would be essential to understand the precise role of this compound in these hypothetical catalytic systems and to optimize its performance for specific organic transformations.

Table 2: Potential Catalytic Applications of this compound

Catalytic SystemRole of this compoundPotential Organic ReactionExpected Outcome
Palladium ComplexBidentate Ligand (N, O-coordination)Suzuki or Heck Cross-CouplingEnhanced catalytic activity and selectivity due to electronic tuning by F and ethyl groups.
Copper ComplexLigandOxidative Coupling of PhenolsFormation of C-C or C-O coupled products with potential for regioselectivity. researchgate.net
Rhodium ComplexLigandC-H Activation/FunctionalizationDirected functionalization of C-H bonds adjacent to coordinating groups.
OrganocatalysisCo-catalyst/Proton ShuttleAldol or Michael AdditionsIncreased reaction rates and potential for stereocontrol.

Environmental Disposition and Degradation Pathways of 5 Amino 2 Ethyl 4 Fluorophenol

Photodegradation Studies in Aqueous and Atmospheric Environments

Photodegradation, or photolysis, is a critical process for the transformation of chemical compounds in the environment initiated by the absorption of light. For compounds like 5-Amino-2-ethyl-4-fluorophenol, this process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet dissolved organic matter (³DOM*). mdpi.comresearchgate.net The presence of both electron-donating groups (amino, ethyl) and an electron-withdrawing group (fluoro) on the phenol (B47542) ring influences its electronic properties and, consequently, its photolytic reactivity.

The photolytic degradation of this compound is expected to produce a complex mixture of byproducts and intermediates resulting from various reaction mechanisms. Attack by hydroxyl radicals is a primary pathway, leading to hydroxylation of the aromatic ring. researchgate.net Other potential reactions include deamination, dehalogenation, and oxidation of the ethyl side chain.

While specific byproducts for this exact compound are not documented in the available literature, a plausible degradation pathway would involve initial hydroxylation, followed by ring cleavage. The strong carbon-fluorine bond suggests that fluorinated intermediates may be persistent. mdpi.comnih.gov Studies on similar compounds like other aminophenols and chlorophenols show the formation of quinones, catechols, and hydroquinones. researchgate.netresearchgate.net

Table 1: Plausible Photolytic Byproducts of this compound

Plausible Byproduct Name Formation Pathway Significance
2-Ethyl-4-fluorocatechol Hydroxylation A common intermediate in phenol degradation leading to ring opening.
5-Amino-2-ethylhydroquinone Hydroxylation An alternative hydroxylation product.
2-Ethyl-4-fluorobenzoquinone Oxidation of hydroxylated intermediates A key intermediate before ring cleavage; can be toxic.
Defluorinated Phenols Dehalogenation (C-F bond cleavage) Indicates breakdown of the fluorinated structure, though the C-F bond is highly stable. mdpi.com
Deaminated Phenols Deamination (loss of -NH₂) Removes the amino group, altering the compound's properties and further degradation pathway.
Short-chain carboxylic acids Aromatic Ring Cleavage Final products of oxidative degradation before complete mineralization to CO₂ and H₂O. researchgate.net
Trifluoroacetic acid (TFA) Not expected While common from -CF₃ groups, TFA formation is not a primary pathway for a single aryl-F substituent. nih.gov

The kinetics of photodegradation describe the rate at which a compound breaks down under light. For substituted phenols, this rate is highly dependent on environmental conditions. Studies on similar compounds show that the reaction often follows pseudo-first-order kinetics. mdpi.comsci-hub.se The rate constant (k) is influenced by factors such as pH, the presence of photosensitizers, and the concentration of reactive oxygen species.

Table 2: Factors Influencing Photodegradation Kinetics of this compound

Parameter Effect on Degradation Rate Reasoning (Based on Analogous Compounds) Reference
pH Dependent Affects the speciation of the phenol (phenolic vs. phenolate (B1203915) form) and the production/reactivity of radicals. Phenolate ions are generally more reactive. mdpi.comresearchgate.net
Photosensitizers (e.g., DOM, TiO₂) Increase Absorb light and transfer energy to create reactive species (¹O₂, •OH), accelerating indirect photolysis. sci-hub.sefrontiersin.org
H₂O₂ Concentration Increase Acts as a source of hydroxyl radicals (•OH) under UV irradiation, enhancing the degradation rate. mdpi.com
Inorganic Ions (e.g., NO₃⁻, Cl⁻, SO₄²⁻) Varied Nitrate (NO₃⁻) can be a source of •OH, increasing the rate. Chloride (Cl⁻) can scavenge radicals, potentially inhibiting the reaction under certain conditions. Sulfate (SO₄²⁻) can inhibit the reaction. mdpi.comresearchgate.net
Light Intensity Increase A higher photon flux increases the rate of formation of excited states and reactive species, leading to a faster degradation rate. frontiersin.org

Biodegradation Mechanisms in Environmental Matrices (Soil and Water)

Biodegradation is a key process determining the persistence of organic compounds in soil and water. It relies on the metabolic activity of microorganisms, primarily bacteria and fungi, to transform or mineralize contaminants. epa.gov The biodegradability of this compound depends on its bioavailability, toxicity to microorganisms, and the presence of microbes with suitable enzymatic machinery. The carbon-fluorine bond is the strongest single bond in organic chemistry, often making fluorinated compounds recalcitrant to microbial degradation. mdpi.comresearchgate.net

The biodegradation of substituted aminophenols often begins with an initial attack on one of the functional groups. For chloroaminophenols, studies have shown that degradation can be initiated by a deaminase, which removes the amino group to form a corresponding chlorohydroquinone (B41787). nih.gov An alternative initial step could be dehalogenation. Following these initial steps, the resulting catechols or hydroquinones are typically funneled into central metabolic pathways via ring cleavage, catalyzed by dioxygenase enzymes. nih.govbiorxiv.orgunibas.it

Specific microbial consortia capable of degrading this compound have not been identified. However, bacteria from genera such as Pseudomonas, Burkholderia, Arthrobacter, and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including halogenated and aminated phenols. nih.govucd.ieresearchgate.net It is likely that a consortium of different microbial species would be required for complete mineralization, where different species carry out successive steps in the degradation pathway. epa.gov

Table 3: Potential Microbial Genera and Enzymatic Roles in the Degradation of this compound

Microbial Genus Potential Enzymatic Action Degradation Step Reference
Arthrobacter sp. Aminophenol-deaminase Initial removal of the amino group to form a fluorinated hydroquinone (B1673460). nih.gov
Burkholderia sp. Deaminase / Dioxygenase Initial deamination and subsequent aromatic ring cleavage. ucd.ie
Pseudomonas sp. Monooxygenases / Dioxygenases Hydroxylation of the aromatic ring and subsequent ring cleavage. Known to degrade a wide range of xenobiotics. unibas.itucd.ie
Rhodococcus sp. Broad-spectrum catabolic enzymes General degradation of aromatic compounds. researchgate.net
Various Fungi Laccases / Peroxidases Non-specific oxidation of phenolic compounds. epa.gov

Identifying metabolites is crucial for understanding biodegradation pathways and assessing the formation of potentially toxic transformation products. For this compound, no specific metabolite studies are available. However, based on pathways for similar compounds, a sequence of metabolites can be predicted.

The degradation of 2-chloro-4-aminophenol by Arthrobacter sp., for example, proceeds through chlorohydroquinone and then hydroquinone before ring cleavage. nih.gov The degradation of paracetamol (N-acetyl-p-aminophenol) also proceeds via 4-aminophenol (B1666318) to hydroquinone. biorxiv.orgunibas.it Therefore, a likely pathway for this compound would involve the formation of 2-ethyl-4-fluorohydroquinone after deamination. Subsequent dehalogenation (defluorination) and ring cleavage would lead to aliphatic intermediates that can enter the Krebs cycle.

Table 4: Predicted Biodegradation Metabolites of this compound

Predicted Metabolite Precursor Enzymatic Process Reference for Analogous Reaction
2-Ethyl-4-fluorohydroquinone This compound Deamination nih.gov
2-Ethyl-hydroquinone 2-Ethyl-4-fluorohydroquinone Reductive Dehalogenation (Defluorination) researchgate.net
γ-Hydroxymuconic semialdehyde derivatives Hydroquinone/Catechol derivatives Ring cleavage by dioxygenase nih.gov
Maleylacetic acid / Fumarylacetic acid Ring cleavage products Further metabolism via beta-ketoadipate pathway oup.com
Ammonia (NH₃) This compound Deamination nih.gov
Fluoride Ion (F⁻) Fluorinated Intermediates Dehalogenation researchgate.netucd.ie

Sorption and Leaching Behavior in Soil Systems and Aquatic Sediments

Sorption to soil organic matter and clay minerals is a key process that controls the mobility and bioavailability of organic compounds in the environment. The extent of sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govresearchgate.net Compounds with high Koc values tend to be immobile and persist in the soil or sediment, while those with low Koc values are more likely to leach into groundwater. acs.org

The sorption behavior of this compound is complex due to its mix of functional groups. The non-polar ethyl group and fluorine atom contribute to its hydrophobicity (increasing sorption), while the polar hydroxyl and amino groups can engage in hydrogen bonding and are ionizable, which can either increase or decrease sorption depending on soil pH and mineralogy. The octanol-water partition coefficient (Kow) is often used as a proxy for predicting sorption, with higher log Kow values generally correlating with higher Koc values for non-polar compounds. nih.govbrieflands.com For polar compounds like phenols and anilines, this relationship is more complex, but still significant. researchgate.net

Given its structure, this compound is expected to have moderate sorption potential. Its mobility and leaching potential will be influenced by soil properties such as organic carbon content, clay content, and pH. In acidic soils, the amino group may become protonated (-NH₃⁺), increasing water solubility and reducing sorption, thereby increasing leaching potential. Conversely, in neutral to alkaline soils, the phenolic group may deprotonate (-O⁻), which could lead to repulsion from negatively charged clay surfaces, also potentially increasing mobility. Studies on other fluorinated compounds have shown significant leaching potential in soil column experiments. acs.orgepa.gov

Table 5: Estimated Physicochemical Properties and Expected Sorption Behavior

Property Predicted Value/Behavior for this compound Basis of Prediction/Comparison Reference
log Kow (Octanol-Water Partition Coefficient) Moderate (Estimated range: 2.0 - 3.0) Comparison with similar structures (e.g., chlorophenols, aminophenols). The ethyl group increases hydrophobicity. nih.govacs.org
Koc (Soil Organic Carbon-Water Partitioning Coefficient) Moderate Expected to correlate with log Kow. Polar interactions will also be significant. QSAR models for substituted phenols provide a basis for estimation. researchgate.netbrieflands.comresearchgate.net
Water Solubility Moderate to Low Influenced by both polar (amino, hydroxyl) and non-polar (ethyl, fluoro) groups. pH-dependent. acs.org
Leaching Potential Moderate Likely to be mobile in low organic carbon soils. Leaching will be pH-dependent due to ionizable groups. acs.orgepa.gov
Dominant Interaction with Soil Hydrophobic partitioning and Hydrogen bonding Partitioning with soil organic matter driven by ethyl and aromatic structure. H-bonding via -OH and -NH₂ groups with clay minerals and organic functional groups. acs.org

Due to a lack of available scientific data, a detailed article on the environmental disposition and degradation pathways of this compound cannot be provided at this time.

Extensive searches of scientific databases and literature have not yielded specific studies on the persistence and bioavailability of this compound in environmental compartments such as soil, water, or air. Consequently, there is no research data available to populate the requested sections and data tables.

General information on related but distinct compounds, such as other fluorinated phenols or aminophenols, is available but would not accurately represent the specific environmental behavior of this compound. Providing information on these other compounds would violate the strict requirement to focus solely on the chemical .

Therefore, in the absence of specific research findings for this compound, it is not possible to generate the requested professional and authoritative article. Further experimental studies would be required to determine the environmental fate and behavior of this particular compound.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Amino 2 Ethyl 4 Fluorophenol in Research Contexts

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental for isolating 5-Amino-2-ethyl-4-fluorophenol from intricate sample mixtures, thereby enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters.

For the separation of aminophenol isomers, a mixed-mode stationary phase combining SCX (Strong Cation Exchange) and C18 moieties has proven effective. nih.gov This approach allows for the simultaneous exploitation of ion-exchange and reversed-phase interactions. A mobile phase consisting of an aqueous phosphate (B84403) buffer and an organic modifier like methanol (B129727) is typically employed. The pH of the aqueous buffer is a critical parameter, with a pH around 4.85 being optimal for the separation of similar compounds. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aminophenols is often around 285 nm. nih.gov

When developing a method for this compound, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity due to interactions like hydrophobic, π-π, dipole-dipole, and hydrogen bonding. srce.hr

A proposed starting point for HPLC method development for this compound is presented in the table below.

ParameterConditionRationale/Reference
ColumnMixed-mode SCX/C18, 250 mm x 4.6 mm, 5 µm or Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µmProven for aminophenol isomers nih.gov and offers alternative selectivity for fluorinated compounds. srce.hr
Mobile PhaseA: 0.05 M Phosphate Buffer (pH 4.85) B: Methanol or AcetonitrileEffective for separation of aminophenol isomers. nih.gov
Gradient85:15 (A:B) isocratic, or a shallow gradient to optimize separationAn isocratic method is simpler, but a gradient may be needed for complex samples. nih.gov
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC. nih.gov
DetectionUV at ~285 nm or Diode Array Detector (DAD) for spectral confirmationTypical wavelength for aminophenols. nih.gov DAD provides additional spectral data.
Injection Volume10-20 µLStandard injection volume.
Column Temperature25-30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has limited volatility, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy for aromatic amines involves acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov This process not only increases volatility but also introduces fluorinated groups, which enhances sensitivity when using an electron capture detector (ECD). The resulting derivatives can be effectively separated on a capillary column with a mid-polarity stationary phase, such as a 50% phenyl/50% methylpolysiloxane phase. sigmaaldrich.com

For trace analysis in complex matrices, headspace analysis can be employed to sample volatile derivatives, minimizing matrix effects.

A proposed GC method for the analysis of derivatized this compound is outlined below.

ParameterConditionRationale/Reference
Derivatization ReagentHeptafluorobutyric anhydride (HFBA)Increases volatility and improves sensitivity for aromatic amines. nih.gov
ColumnDB-17ms (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmAppropriate polarity for separating derivatized aromatic amines. sigmaaldrich.commdpi.com
Injector Temperature250 °CEnsures efficient volatilization of the derivative. sigmaaldrich.com
Oven ProgramStart at 70°C, ramp to 280°CA temperature ramp is necessary to separate compounds with different boiling points. researchgate.net
Carrier GasHelium at a constant flow of ~1 mL/minInert carrier gas standard for GC. researchgate.net
DetectionMass Spectrometry (MS) or Electron Capture Detector (ECD)MS provides structural information, while ECD is highly sensitive to halogenated compounds. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool for the trace analysis of this compound.

Coupling liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides the highest level of selectivity and sensitivity for quantifying low levels of target analytes in complex matrices.

For LC-MS/MS analysis, direct injection of the sample extract is possible, minimizing sample preparation. researchgate.netd-nb.info Electrospray ionization (ESI) in positive mode is typically effective for aminophenols. nih.gov The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes interferences. nih.gov

GC-MS/MS analysis of the derivatized this compound would also utilize MRM to achieve low detection limits. Electron ionization (EI) is a common ionization technique for GC-MS. mdpi.com

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy in quantitative analysis. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound (e.g., labeled with ¹³C or ¹⁵N).

The isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response. asm.org The ratio of the signal from the native analyte to that of the labeled standard is used for quantification, leading to highly precise and accurate results. Both LC-IDMS/MS and GC-IDMS/MS methods can be developed.

Spectrophotometric and Electrochemical Detection Techniques for Research Applications

While chromatographic methods coupled with mass spectrometry are the most powerful tools, spectrophotometric and electrochemical techniques can serve as simpler, more accessible alternatives for certain research applications.

A sensitive spectrophotometric assay for 2-aminophenols involves their dimerization in the presence of ferric ions in an acidic aqueous environment to form a colored product. Current time information in Bangalore, IN. This method is applicable to halogen-substituted 2-aminophenols, with the maximum absorbance wavelength varying depending on the substitution pattern. Current time information in Bangalore, IN.

Electrochemical detection offers another avenue for the analysis of aminophenols. These compounds can be detected using modified electrodes, for example, a glassy carbon electrode modified with magnetic polypyrrole. bohrium.com The detection is based on the electrochemical oxidation of the aminophenol. Such methods can achieve very low detection limits, in the nanomolar range. bohrium.com

Validation of Analytical Methods for Environmental and Synthetic Research Samples

The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose. europa.eu For this compound, this involves a series of experiments to verify that the chosen method (e.g., HPLC-MS/MS) is reliable for quantifying the compound in either a clean solvent (for synthetic yield/purity) or a complex matrix (like soil or water extracts). The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters include:

Specificity/Selectivity: This is the ability of the method to produce a response only for the target analyte, without interference from other compounds in the sample matrix, such as precursors, by-products, or environmental contaminants. In chromatography, this is demonstrated by separating the analyte peak from all other peaks. In MS/MS, specificity is confirmed by monitoring a unique mass transition that is not shared by other components. researchgate.net

Linearity: This parameter establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. It is determined by analyzing a series of standards at different concentrations and plotting the response against concentration. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99. mdpi.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by analyzing a sample (e.g., a blank water sample) spiked with a known amount of this compound and calculating the percent recovery. europa.eu Acceptable recovery ranges are typically 80-120%, depending on the concentration.

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): The variation in results from multiple analyses of the same sample by one analyst on the same day. europa.eu

Intermediate Precision (Inter-day precision): The variation in results when the analysis is performed on different days, by different analysts, or with different equipment. europa.eu Precision is expressed as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com These are crucial for environmental monitoring, where trace levels of the compound may be of interest. mdpi.com

Robustness: This involves intentionally making small changes to method parameters (e.g., mobile phase composition, pH, column temperature) to ensure the method remains reliable and unaffected by minor variations.

The results of this validation process provide documented evidence that the analytical method is accurate, precise, and reliable for the intended research application.

Table 2: Illustrative Method Validation Data for this compound using HPLC-MS/MS

Validation ParameterPerformance CharacteristicTypical Acceptance Criteria
SpecificityNo interfering peaks at the retention time of the analyte in blank matrix.Peak purity > 0.99; specific MRM transition.
LinearityRange: 0.5 - 200 ng/mL; Coefficient of Determination (r²) > 0.998. mdpi.comr² ≥ 0.99
AccuracyRecovery at Low Conc. (1 ng/mL): 97.5%Typically 80-120% recovery. europa.eu
Recovery at High Conc. (150 ng/mL): 102.1%
Precision (RSD%)Repeatability (Intra-day): < 5% mdpi.comTypically < 15% RSD. mdpi.comeuropa.eu
Intermediate Precision (Inter-day): < 8% mdpi.com
Limit of Detection (LOD)0.1 ng/mL in water matrix. researchgate.netSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)0.5 ng/mL in water matrix. mdpi.comSignal-to-Noise Ratio ≥ 10:1; acceptable precision/accuracy.

Future Research Trajectories and Unexplored Frontiers for 5 Amino 2 Ethyl 4 Fluorophenol

Discovery of Novel Reactivity and Unconventional Transformations

The reactivity of 5-Amino-2-ethyl-4-fluorophenol is governed by the interplay of its electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom. Future research could focus on leveraging this unique electronic profile to uncover novel chemical transformations.

One promising area is the exploration of regioselective reactions. The positions ortho and para to the powerful activating hydroxyl and amino groups are key sites for electrophilic substitution. However, the steric hindrance from the ethyl group and the electronic influence of the fluorine atom could lead to unconventional substitution patterns. A systematic study of various electrophilic reactions (e.g., nitration, halogenation, acylation) under a range of conditions could reveal new synthetic pathways to uniquely substituted derivatives.

Furthermore, the amino and hydroxyl groups are themselves nucleophilic and can participate in a variety of condensation and coupling reactions. For instance, the synthesis of novel heterocyclic systems, such as benzoxazoles or phenoxazines, could be explored through intramolecular cyclization reactions. These heterocycles are privileged scaffolds in medicinal chemistry and materials science.

The carbon-fluorine bond, while generally strong, can also be a site for unique transformations. nih.gov Research into C-F bond activation and functionalization, perhaps through transition-metal catalysis, could open up entirely new avenues for modifying the core structure of this compound. This could lead to the synthesis of derivatives with tailored electronic and steric properties.

Potential Reaction Type Key Reagents/Conditions Anticipated Product Class
Regioselective Electrophilic SubstitutionNitrating agents, Halogens, Acyl halides with Lewis acidsUniquely substituted aminofluorophenols
Heterocycle FormationDicarbonyl compounds, Phosgene derivativesBenzoxazoles, Phenoxazines, and related heterocycles
C-F Bond FunctionalizationTransition-metal catalysts (e.g., Pd, Ni, Cu) with appropriate ligandsDefluorinated or further functionalized aromatic compounds
Diazotization and CouplingNitrous acid followed by coupling partners (e.g., phenols, anilines)Azo dyes and related chromophores

Application in Emerging Fields of Chemical Science and Technology

The structural motifs present in this compound suggest its potential for application in several high-technology areas.

Optoelectronics: Aminophenol derivatives are known to be precursors for dyes and pigments. google.com The specific substitution pattern of this compound could be exploited to synthesize novel organic dyes with interesting photophysical properties. The fluorine atom can enhance properties like thermal and chemical stability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Future research could involve the synthesis of a library of derivatives and the characterization of their absorption, emission, and charge-transport properties.

Advanced Materials: Phenolic compounds are key components in the production of polymers like epoxy resins and polycarbonates. The incorporation of this compound as a monomer could lead to the development of new polymers with enhanced properties. The fluorine content could improve chemical resistance, thermal stability, and hydrophobicity. acs.org The amino group offers a site for cross-linking, potentially leading to the formation of robust thermosetting polymers. Research in this area would involve polymerization studies and characterization of the resulting materials' mechanical, thermal, and chemical properties. Phthalocyanines, a class of versatile organic compounds, have been synthesized with aminophenol substituents, showing high thermal and chemical stability, making them suitable for various applications. researchgate.netmwjscience.com

Emerging Field Potential Application Key Properties Conferred by this compound
OptoelectronicsOrganic Dyes for OLEDs and OPVsEnhanced thermal and chemical stability, tailored photophysical properties
Advanced MaterialsHigh-performance polymers (e.g., epoxy resins, polyamides)Improved chemical resistance, thermal stability, and cross-linking capabilities
Chemical SensingPrecursor for chemosensorsFunctional groups for selective binding to analytes

Development of Advanced Computational Models for Predictive Research in Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, the development of advanced computational models could accelerate the discovery of its chemical potential.

Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO) and electrostatic potential map. nih.gov This information can provide insights into its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, DFT could be used to rationalize and predict the regioselectivity of various substitution reactions, saving significant experimental effort.

Furthermore, computational models can be developed to predict the properties of materials derived from this compound. For example, the photophysical properties (absorption and emission wavelengths) of potential dyes can be calculated using time-dependent DFT (TD-DFT). escholarship.org Similarly, the mechanical and thermal properties of polymers incorporating this monomer could be simulated using molecular dynamics (MD) simulations.

Predictive models for synthetic pathways could also be a key research focus. By combining quantum chemical calculations with machine learning algorithms trained on known reaction data, it may become possible to predict the outcomes of novel reactions or to identify optimal reaction conditions for desired transformations. escholarship.org

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis and Screening

To fully explore the synthetic and application potential of this compound, the integration of high-throughput experimentation (HTE) and automation will be crucial. These technologies allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of discovery.

Automated Synthesis: Robotic platforms can be programmed to perform a wide array of chemical reactions in parallel, using small quantities of reagents. This would enable the rapid generation of a diverse library of derivatives of this compound. For example, an automated synthesizer could be used to react the parent compound with a large set of different acyl chlorides, sulfonyl chlorides, and alkylating agents to produce a library of amides, sulfonamides, and N-alkylated derivatives.

High-Throughput Screening: Once a library of derivatives is synthesized, HTE techniques can be used to rapidly screen them for desired properties. For instance, if the goal is to discover new fluorescent dyes, the entire library can be screened for fluorescence using a plate reader. Similarly, if the aim is to find new monomers for high-performance polymers, techniques like differential scanning calorimetry (DSC) can be adapted for high-throughput screening of thermal properties. High-throughput screening of phenolic compounds has been successfully applied in various fields, including the analysis of food samples and the discovery of new anticancer agents. nih.govmdpi.comacs.orgnih.gov

The data generated from HTE can then be used to train and refine the computational models discussed in the previous section, creating a closed-loop discovery cycle where computational predictions guide experimental work, and experimental results improve the predictive power of the models.

Technology Application to this compound Research Potential Outcome
Automated SynthesisParallel synthesis of a library of derivativesRapid generation of chemical diversity for screening
High-Throughput ScreeningRapid screening of photophysical, thermal, or biological propertiesIdentification of lead compounds for specific applications
Data-Driven DiscoveryIntegration of HTE data with computational modelsAccelerated discovery cycle and more efficient research

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 5-amino-2-ethyl-4-fluorophenol in synthetic batches?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment. Use a C18 column and a gradient elution system (e.g., water:acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities. Calibrate with reference standards from certified suppliers (e.g., Kanto Reagents) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions. For example, the fluorine atom at the 4-position will show distinct coupling patterns in 19F^{19}\text{F}-NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the ethyl and amino groups .

Q. How can researchers design a scalable synthesis protocol for this compound while minimizing hazardous intermediates?

  • Methodological Answer :

  • Route Selection : Opt for a Friedel-Crafts alkylation followed by fluorination and amination steps. Avoid intermediates like nitro compounds (potential mutagenicity) by using direct amination strategies .
  • Safety Considerations : Refer to safety data sheets (SDS) for handling fluorinated intermediates (e.g., respiratory protection for volatile fluorophenols) and ensure proper ventilation .
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C, 75% relative humidity) in buffered solutions (pH 2–10). Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., deamination or oxidation products) .
  • Data Reconciliation : Compare results with literature using databases like PubMed and Connected Papers to identify methodological discrepancies (e.g., buffer composition, oxygen exposure) .
  • Statistical Analysis : Apply multivariate regression to isolate factors (pH, temperature) contributing to instability .

Q. What strategies are effective for studying the interaction of this compound with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Use probes like 3'-(p-Aminophenyl) fluorescein (APF) to detect hydroxyl radical formation in vitro, indicating oxidative stress mechanisms .
  • Molecular Docking Simulations : Utilize software (e.g., AutoDock Vina) to model binding affinities with target proteins. Validate with X-ray crystallography data from structural analogs (e.g., 5-Ethyl-2-(4-fluorophenyl) derivatives) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-DNA interactions to assess intercalation potential .

Q. How can researchers address inconsistencies in reported spectral data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer :

  • Standardized Referencing : Calibrate instruments using deuterated solvents (e.g., DMSO-d6_6) and internal standards (e.g., TMS). Cross-validate with NIST Chemistry WebBook entries for fluorinated phenols .
  • Collaborative Verification : Share raw spectral data via repositories like DeepDyve or institutional databases to enable peer validation .
  • Solvent Effect Analysis : Test NMR shifts in multiple solvents (e.g., CDCl3_3, D2 _2O) to identify solvent-induced variations .

Key Resources for Further Research

  • Literature Databases : PubMed, Connected Papers, and EUR-Lex for regulatory data .
  • Structural Data : NIST Chemistry WebBook for spectral references and X-ray crystallography databases .
  • Safety Protocols : ALADDIN SCIENTIFIC CORPORATION and MedChemExpress SDS for handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.